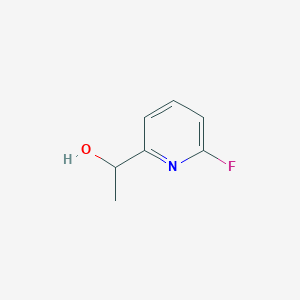

1-(6-Fluoropyridin-2-yl)ethan-1-ol

Beschreibung

1-(6-Fluoropyridin-2-yl)ethan-1-ol is a secondary alcohol with a pyridine ring substituted by a fluorine atom at the 6-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₇H₈FNO, and its structural features include a planar pyridine ring with strong electron-withdrawing effects from fluorine, which influence its reactivity and physicochemical properties .

Eigenschaften

IUPAC Name |

1-(6-fluoropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJMGFWPOYBAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960001-33-6 | |

| Record name | 1-(6-fluoropyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-fluoropyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(6-Fluoropyridin-2-yl)ethan-1-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(6-Fluoropyridin-2-yl)ethanone.

Reduction: Formation of 1-(6-Fluoropyridin-2-yl)ethane.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(6-Fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a probe in biological studies due to its fluorine atom, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.

Industry: Utilized in the production of agrochemicals and other specialty chemicals

Wirkmechanismus

The mechanism of action of 1-(6-Fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers: Pyridine Substitution Position

The position of the hydroxyl-bearing ethyl group and substituents on the pyridine ring significantly impacts properties. Key analogs include:

Key Differences :

- NMR Shifts: The fluorine atom in 1-(6-Fluoropyridin-2-yl)ethan-1-ol deshields adjacent protons, causing distinct chemical shifts. For example, aromatic protons in fluoropyridines typically resonate at δ ~8.4 ppm, whereas non-fluorinated analogs (e.g., 1-(Pyridin-2-yl)ethan-1-ol) show aromatic protons at δ ~7.3–8.3 ppm . The hydroxymethyl group in all analogs shows a characteristic triplet near δ ~4.8–5.0 ppm for the hydroxyl proton .

- Synthesis: 1-(Pyridin-2-yl)ethan-1-ol is synthesized via nickel-catalyzed hydrogenation of 2-acetylpyridine under mild conditions (room temperature, 24 hours) .

Substituent Effects: Fluorine vs. Other Groups

Fluorine vs. Methyl Groups

1-(6-Methylpyridin-2-yl)ethan-1-one (a ketone analog):

- The methyl group at the 6-position increases steric bulk but lacks the electron-withdrawing effect of fluorine. This reduces polarity and may lower boiling points compared to the fluorinated alcohol .

- Ketone functionality (vs. alcohol) alters reactivity, making it more suitable for condensation reactions .

- 1-(p-Tolyl)ethan-1-ol: A non-pyridine analog with a para-methylphenyl group. The methyl group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the fluoropyridinyl alcohol .

Fluorine vs. Chlorine and Methoxy Groups

- 1-(4-Chlorophenyl)ethan-1-ol and 1-(4-methoxyphenyl)ethan-1-ol :

Functional Group Comparison: Alcohol vs. Ketone

- 1-(Pyridin-2-yl)ethan-1-ol vs. 1-(Pyridin-2-yl)ethan-1-one :

- The alcohol group enables hydrogen bonding, enhancing solubility in aqueous media. In contrast, the ketone (e.g., 2-acetylpyridine) is more reactive in nucleophilic additions but less polar .

- Biological activity: Alcohol derivatives often exhibit better bioavailability due to hydrogen-bonding interactions with biological targets .

Biologische Aktivität

1-(6-Fluoropyridin-2-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

1-(6-Fluoropyridin-2-yl)ethan-1-ol is characterized by the presence of a fluorinated pyridine ring and an alcohol functional group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 155.16 g/mol.

The biological activity of 1-(6-Fluoropyridin-2-yl)ethan-1-ol can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound is known to bind with high affinity to several receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes, which can lead to significant biological effects.

| Mechanism | Description |

|---|---|

| Receptor Binding | High affinity interaction with multiple receptors |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Biological Activities

Research indicates that 1-(6-Fluoropyridin-2-yl)ethan-1-ol exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : Preliminary data suggest that it may have anticancer effects, particularly against certain types of tumors.

Table 2: Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Inhibitory effects observed in cancer cell lines |

Research Findings

Several studies have explored the biological activity of 1-(6-Fluoropyridin-2-yl)ethan-1-ol:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 1-(6-Fluoropyridin-2-yl)ethan-1-ol exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Research : In vitro studies revealed that the compound inhibited the proliferation of cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction in treated cells .

- Pharmacological Evaluations : Various pharmacological evaluations have indicated that the compound may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the efficacy of 1-(6-Fluoropyridin-2-yl)ethan-1-ol against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cell lines (MCF-7), treatment with 1-(6-Fluoropyridin-2-yl)ethan-1-ol resulted in a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being investigated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.